2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyridine ring, and a piperazine ring
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of this compound, have been known to exhibit a wide range of biological activities . They have been utilized as an essential part of the pharmacophore in various medicinal applications .
Mode of Action
The oxadiazole moiety is known to interact with various targets depending on its substituents . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
Oxadiazoles have been known to affect various biochemical pathways depending on their structure and the nature of their substituents .
Pharmacokinetics
The oxadiazole moiety is known to be a part of many pharmaceutical compounds , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Oxadiazoles have been known to exhibit a wide range of biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Action Environment
The properties of oxadiazoles can vary depending on the electronic environment, which can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core with diverse functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing heterocyclic rings.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological targets.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have been studied for their pharmacological properties, including antimicrobial and anticancer activities.
Pyridine Derivatives: Compounds containing the pyridine ring are widely used in medicinal chemistry due to their ability to interact with biological targets.
Piperazine Derivatives: Piperazine-containing compounds are known for their central nervous system activity and are used in various therapeutic agents.
Uniqueness
What sets 2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one apart is the combination of these three distinct moieties in a single molecule, potentially offering a unique profile of biological activity and chemical reactivity .
Properties
IUPAC Name |
2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-2-18-23-21(28-24-18)16-8-9-19(22-14-16)29-15-20(27)26-12-10-25(11-13-26)17-6-4-3-5-7-17/h3-9,14H,2,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXQORMAIUPIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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